Krasg12C IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Krasg12C IN-1 is a compound designed to inhibit the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C mutation. This mutation is a common oncogenic driver found in various cancers, including non-small cell lung cancer and colorectal cancer . The compound targets the KRAS G12C mutation by binding to a specific pocket on the KRAS protein, thereby inhibiting its activity and preventing cancer cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12C IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Krasg12C IN-1 undergoes various chemical reactions, including:
Covalent Binding: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Substitution Reactions: Functional groups on the compound can undergo substitution reactions to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as palladium and copper catalysts for coupling reactions.
Temperature Control: Reactions are often carried out at controlled temperatures to optimize yield.
Major Products Formed
The major products formed from these reactions include the final this compound compound and its various intermediates, which are purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
Krasg12C IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Krasg12C IN-1 exerts its effects by binding covalently to the cysteine residue at position 12 of the KRAS protein, which is mutated to a glycine in the KRAS G12C variant . This binding locks the KRAS protein in an inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, this compound effectively reduces cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor with promising clinical trial results.
Divarasib: A potent and selective KRAS G12C inhibitor currently under investigation.
Uniqueness
Krasg12C IN-1 is unique in its specific binding affinity and covalent interaction with the KRAS G12C mutation. It has shown higher efficacy and selectivity in preclinical studies compared to other KRAS G12C inhibitors . Additionally, its ability to inhibit nucleotide exchange and block downstream signaling pathways makes it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C19H18Cl2FN3O2 |
---|---|
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
4-(2-chloroacetyl)-N-[4-chloro-3-(2-fluorophenyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H18Cl2FN3O2/c20-12-18(26)24-7-9-25(10-8-24)19(27)23-13-5-6-16(21)15(11-13)14-3-1-2-4-17(14)22/h1-6,11H,7-10,12H2,(H,23,27) |
Clé InChI |
CHILXDOMAWLEMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)CCl)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.